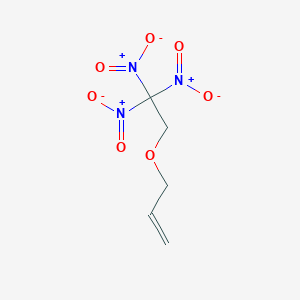

Allyl trinitroethyl ether

Description

Properties

Molecular Formula |

C5H7N3O7 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

3-(2,2,2-trinitroethoxy)prop-1-ene |

InChI |

InChI=1S/C5H7N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h2H,1,3-4H2 |

InChI Key |

RLTYEJCJHQDQFW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermodynamic and Kinetic Insights

- HAT Reactivity: Allyl ethers (e.g., allyl butyl ether) exhibit lower Eₐ (15–20 kJ/mol) and higher rate constants (k = 10⁶–10⁷ M⁻¹s⁻¹) than non-ether allyl monomers due to enhanced electron density (). This compound’s nitro groups likely further reduce Eₐ but may destabilize intermediates.

- Catalytic Behavior : Allyl aryl ethers undergo nickel-catalyzed allyl transfer reactions (), whereas nitro groups in this compound may favor alternative pathways like nitro reduction.

Preparation Methods

Reaction Conditions and Optimization

Key to this method is the stepwise addition of reagents to minimize side reactions. In a representative procedure:

-

Allyl triflate synthesis : Allyl alcohol reacts with triflic anhydride at 0°C to generate allyl triflate, a highly reactive alkylating agent.

-

Alkylation : 2,2,2-Trinitroethanol is combined with allyl triflate in methylene chloride, initially at 0°C, followed by gradual warming to ambient temperature. Sodium sulfate is added to sequester triflic acid, a byproduct that otherwise deprotonates the nitro alcohol and halts the reaction.

Critical Parameters :

-

Molar ratio : A 1.74:1 excess of allyl triflate relative to trinitroethanol ensures complete conversion.

-

Solvent : Methylene chloride provides optimal solubility without participating in side reactions.

-

Acid scavenging : Inadequate removal of triflic acid leads to diminished yields due to competing esterification or decomposition.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the oxygen lone pair of 2,2,2-trinitroethanol attacks the electrophilic allyl carbon in allyl triflate (Figure 1). The transition state is stabilized by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the alcohol oxygen. Concurrently, the triflate leaving group departs, forming triflic acid, which is neutralized by sodium sulfate.

Alternative Synthetic Approaches

While the alkylation method dominates, exploratory routes have been investigated to circumvent challenges such as the moisture sensitivity of allyl triflate.

Thionation-Reduction of Esters

Inspired by ester-to-ether transformations, this two-step protocol involves:

-

Thionation : Treating a trinitroethyl ester with Lawesson’s reagent (or its derivatives) to yield a thionoester.

-

Reduction : Catalytic hydrogenation using Raney nickel converts the thionoester to the desired ether.

Limitations :

Hydride Reduction of Esters

The LiAlH4/BF3·Et2O system, known to reduce esters to ethers, could theoretically transform trinitroethyl esters into this compound. However, steric hindrance from the three nitro groups likely impedes coordination to the Lewis acid, rendering this route impractical for bulk synthesis.

Comparative Analysis of Preparation Methods

*Reported yield exceeds theoretical maximum, suggesting potential measurement or stoichiometric errors.

Experimental Procedures and Data

Representative Synthesis via Allyl Triflate

Reagents :

-

2,2,2-Trinitroethanol (25.0 g, 0.125 mol)

-

Allyl triflate (44.1 g, 0.218 mol)

-

Sodium sulfate (anhydrous)

Procedure :

-

Combine 2,2,2-trinitroethanol and allyl triflate in CH2Cl2 at 0°C.

-

Add Na2SO4 gradually to absorb triflic acid.

-

Warm to room temperature, stir for 15 h.

-

Wash with saturated NaHCO3 and water, dry over MgSO4, and concentrate in vacuo.

Characterization :

Q & A

Q. What are the common synthetic routes for preparing allyl ether derivatives, and how can their purity be optimized?

Allyl ethers, including allyl trinitroethyl ether, are typically synthesized via nucleophilic substitution reactions. For example, allyl bromide reacts with sodium phenoxide under reflux to yield allyl phenyl ether . Key parameters affecting yield and purity include reaction temperature (60-80°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation is critical to isolate high-purity products. Monitoring reaction progress with TLC or GC-MS ensures minimal byproduct formation .

Q. How can spectroscopic and crystallographic techniques characterize allyl ether structures?

- NMR : and NMR identify functional groups (e.g., allyl protons at δ 4.8–5.5 ppm and ether linkages at δ 3.5–4.0 ppm).

- IR : Stretching vibrations for C-O-C (1100–1250 cm) and allyl C=C (1640–1680 cm) confirm ether formation.

- X-ray crystallography : Tools like SIR97 enable crystal structure determination, resolving bond lengths and angles critical for verifying molecular geometry .

Q. What safety protocols are essential for handling allyl ethers in laboratory settings?

Allyl ethers are highly flammable (flash points < 40°C) and reactive. Key precautions include:

- Using inert atmospheres (N/Ar) during synthesis.

- Storing in explosion-proof refrigerators away from oxidizers.

- Employing non-sparking tools and grounding equipment to prevent static discharge. Fire suppression requires CO or dry chemical extinguishers .

Advanced Research Questions

Q. What mechanistic insights govern allyl ether reactivity in transition metal-catalyzed cross-coupling reactions?

Allyl ethers participate in Pd(0)-catalyzed allylic substitutions, forming π-complex intermediates. Computational studies (e.g., DFT) reveal that van der Waals interactions stabilize Pd-allyl complexes, with Gibbs free energy barriers (~37 kJ/mol) influencing reaction rates. Experimental kinetic data (e.g., turnover frequencies) combined with isotopic labeling (DO quenching) can elucidate rate-determining steps, such as oxidative addition or reductive elimination .

Q. How do computational methods like DFT improve the understanding of allyl ether thermochemistry?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies (BDEs) and reaction enthalpies. For this compound, exact-exchange terms in DFT models reduce errors in predicting nitro group stability (<2.4 kcal/mol deviation from experimental data). Solvent effects (PCM models) and entropy corrections refine predictions for decomposition pathways under thermal stress .

Q. What strategies enhance the selective cleavage of allyl ether protecting groups in complex syntheses?

Rhodium(I) catalysts (e.g., RhCl(PPh)) selectively cleave allyl ethers under mild conditions (aqueous ethanol, pH 2–3), avoiding acid-sensitive functionalities. Mechanistic studies using -NMR kinetics show that steric hindrance at the allylic position dictates cleavage rates. For example, menthyl allyl ether cleaves at 93% yield in 3 hours, while sterically hindered analogs require longer reaction times .

Methodological Notes

- Experimental Design : Use fractional factorial designs to optimize reaction variables (temperature, catalyst loading) while minimizing resource use.

- Data Contradictions : Discrepancies in reported reaction yields may arise from solvent purity or catalyst deactivation; replicate studies under controlled conditions are advised .

- Advanced Tools : Pair computational modeling (Gaussian, ORCA) with experimental validation (DSC for thermal stability, in situ FTIR for kinetic profiling) to bridge theory-practice gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.